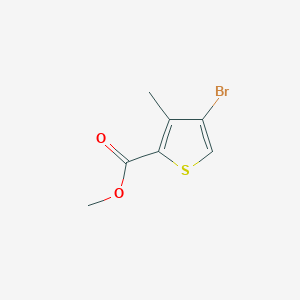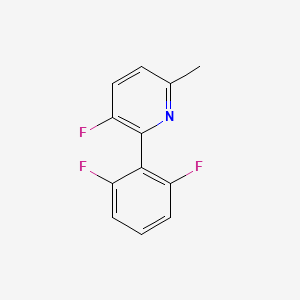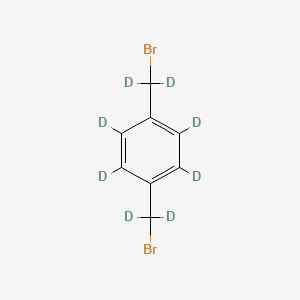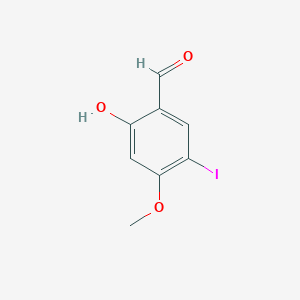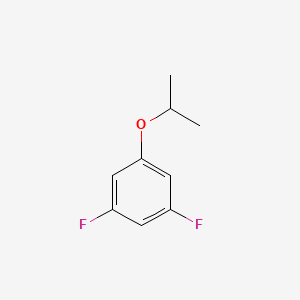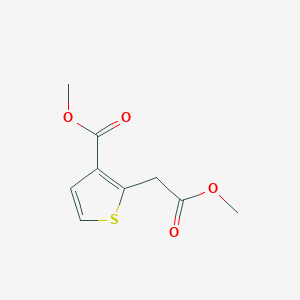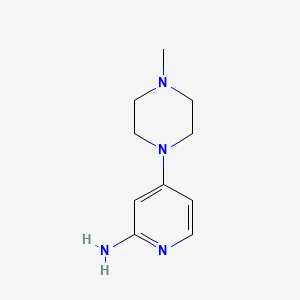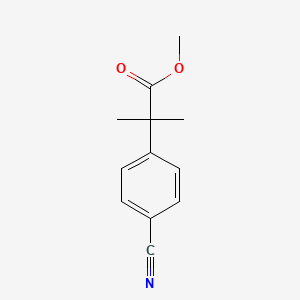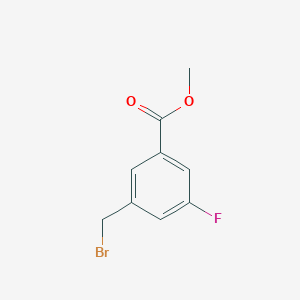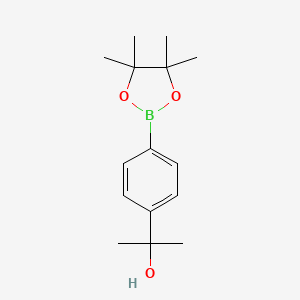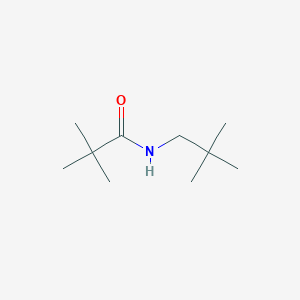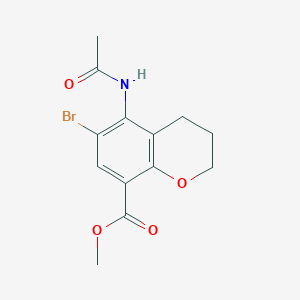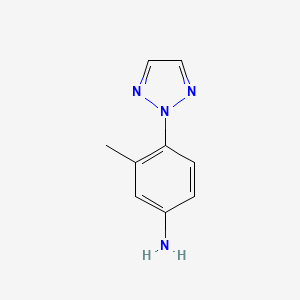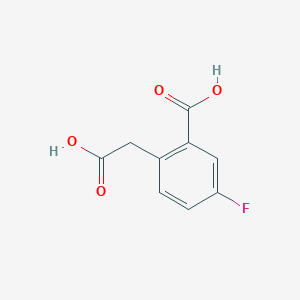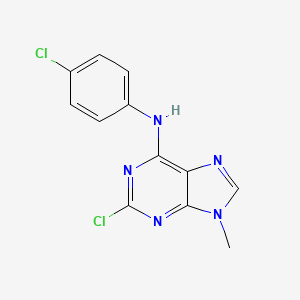
2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine
説明
2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, commonly referred to as 2-C-N-4-CP-9-Me-9H-P-6-A, is a synthetic compound with a wide range of applications in the field of scientific research. This compound is commonly used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. In
科学的研究の応用
Synthetic Applications and Chemical Properties
- Studies have explored the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, demonstrating the flexibility of these compounds in organic synthesis. The research highlights the impact of different substituents on the tautomeric ratios of these compounds, providing insights into their chemical behavior and potential for further modification (Roggen & Gundersen, 2008).
- Another aspect of research focused on the large-scale synthesis and purification of chloropurine derivatives, showcasing the potential of these compounds for pharmaceutical manufacturing. The study outlines a practical approach to synthesizing and purifying N-benzylated chloropurine derivatives, highlighting their relevance in drug development processes (Shi et al., 2015).
Biological and Pharmacological Potential
- Research on the antimicrobial and antioxidant activities of new phosphonamidate derivatives of 6-chloropurine reveals significant biological potential. This study presents the synthesis and biological screening of these derivatives, highlighting their effectiveness against various bacterial and fungal strains, as well as their antioxidant properties (Subramanyam et al., 2014).
- Another study discusses the design, synthesis, and evaluation of novel derivatives targeting acetylcholinesterase inhibition. This research offers insights into the potential therapeutic applications of these compounds in treating neurodegenerative diseases such as Alzheimer's (Kang et al., 2013).
Material Science and Engineering Applications
- Investigations into the hydrogen-bonding networks of purine derivatives and their ability to form bilayers for guest intercalation present a unique application in material science. This research highlights the structural versatility of purine derivatives and their potential in creating novel materials for various applications (Jang et al., 2016).
特性
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-19-6-15-9-10(17-12(14)18-11(9)19)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUVGXDGVUVGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

